molecular formula C20H13BrClN3 B5204384 2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine

2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B5204384
M. Wt: 410.7 g/mol
InChI Key: NTMLRHLXIBVVDN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of bromine and chlorine atoms attached to phenyl groups, which are further connected to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine typically involves multiple steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Bromine and Chlorine Substituents: The phenyl groups with bromine and chlorine substituents can be introduced through Suzuki coupling reactions. This involves the reaction of a boronic acid derivative with a halogenated quinazoline in the presence of a palladium catalyst and a base.

    Final Coupling: The final step involves the coupling of the bromophenyl and chlorophenyl groups to the quinazoline core using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid, nitric acid, or halogens.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
  • 2-(4-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine
  • 2-(4-bromophenyl)-N-(4-methylphenyl)quinazolin-4-amine

Uniqueness

2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is unique due to the specific combination of bromine and chlorine substituents, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLRHLXIBVVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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